molecular formula C25H38ClN5O2S B2603605 3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride

3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride

Cat. No.: B2603605
M. Wt: 508.1 g/mol
InChI Key: WBZHHIZXEXJBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UAMC-3203 is an inhibitor of ferroptosis that has an IC50 value of 10 nM for inhibition of erastin-induced ferroptosis in IMR-32 neuroblastoma cells. It decreases iron-induced plasma lactate dehydrogenase (LDH) levels in a mouse model of acute iron poisoning when administered at a dose of 20 µmol/kg. It is not toxic to mice following chronic administration of a 20 µmol/kg dose for four weeks. UAMC-3203 has increased solubility and a longer half-life in mouse, rat, and human microsomes and isolated plasma than the ferroptosis inhibitor ferrostatin-1. In an in silico membrane dynamics study, UAMC-3203 was incorporated into a phospholipid bilayer.

Mechanism of Action

Target of Action

UAMC-3203 hydrochloride is a potent and selective inhibitor of a regulated form of non-apoptotic cell death known as ferroptosis . The primary target of UAMC-3203 hydrochloride is the ferroptosis pathway, which is triggered by excess iron and insufficiency in the glutathione antioxidant pathway .

Mode of Action

UAMC-3203 hydrochloride interacts with its targets by inhibiting the ferroptosis pathway . This interaction results in the prevention of oxidative lipid damage in cell membranes, which is a characteristic feature of ferroptosis .

Biochemical Pathways

UAMC-3203 hydrochloride affects the ferroptosis pathway, which involves the accumulation of iron at the injury site, dysregulation of cellular iron homeostasis mechanisms, and deficiency in various elements of the antioxidant glutathione (GSH) pathway . The downstream effects include the prevention of free radical damage caused by redox active iron .

Pharmacokinetics

It is mentioned that uamc-3203 hydrochloride is rapidly removed from the bloodstream and redistributed into various tissues .

Result of Action

The molecular and cellular effects of UAMC-3203 hydrochloride’s action include the prevention of oxidative lipid damage in cell membranes, which is a characteristic feature of ferroptosis . This results in improved outcomes in conditions such as spinal cord injury and corneal epithelial wound healing .

Action Environment

It is noted that uamc-3203 hydrochloride is well-tolerated after topical administration with no signs of toxicity and inflammation in rats . Furthermore, UAMC-3203 hydrochloride solution (100 µM) is stable for up to 30 days at 4 °C, 37 °C, and room temperature .

Biochemical Analysis

Biochemical Properties

UAMC-3203 hydrochloride interacts with various biomolecules to exert its inhibitory effect on ferroptosis . It has been shown to inhibit the activity of enzymes involved in the ferroptosis pathway

Cellular Effects

UAMC-3203 hydrochloride has been found to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting ferroptosis, a process that can lead to cell death . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of UAMC-3203 hydrochloride involves its interaction with the ferroptosis pathway . It exerts its effects at the molecular level by binding to biomolecules involved in this pathway, leading to the inhibition of enzyme activity and changes in gene expression . The exact molecular mechanism by which UAMC-3203 hydrochloride inhibits ferroptosis has not been fully determined .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of UAMC-3203 hydrochloride have been observed to change over time . The compound has shown stability for up to 30 days at various temperatures . Long-term effects on cellular function observed in in vitro or in vivo studies include improvements in function and pathology when used as a treatment for conditions involving ferroptosis .

Dosage Effects in Animal Models

The effects of UAMC-3203 hydrochloride have been studied in animal models at different dosages . It has been found to show significant reduction in clinical paralysis in animal models of disease when administered at certain dosages

Metabolic Pathways

The metabolic pathways that UAMC-3203 hydrochloride is involved in are related to the ferroptosis process . It interacts with enzymes and cofactors involved in this pathway, and can influence metabolic flux and metabolite levels .

Transport and Distribution

UAMC-3203 hydrochloride is transported and distributed within cells and tissues . It has been found to have significantly higher concentration and partition coefficient in certain tissues compared to others . The compound may interact with transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O2S.ClH/c31-33(32,28-15-18-30-16-13-26-14-17-30)23-11-12-24(29-22-9-5-2-6-10-22)25(19-23)27-20-21-7-3-1-4-8-21;/h1,3-4,7-8,11-12,19,22,26-29H,2,5-6,9-10,13-18,20H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZHHIZXEXJBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride
Reactant of Route 2
3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride
Reactant of Route 3
3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.